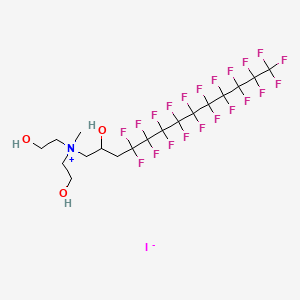

(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Henicosafluoro-2-hydroxytridecan-1-yl)(bis(2-hydroxyethyl))methylammonium iodide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

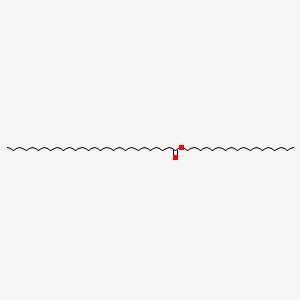

(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-ヘニコサフルオロ-2-ヒドロキシトリデカン-1-イル)(ビス(2-ヒドロキシエチル))メチルアンモニウムヨージドは、複雑なフッ素化化合物です。それは、長いパーフルオロアルキル鎖と、ヒドロキシ基とアンモニウム基の両方を持つことを特徴としています。この化合物は、そのユニークな化学的特性により、さまざまな科学的および工業的用途で有用です。

準備方法

合成経路と反応条件

(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-ヘニコサフルオロ-2-ヒドロキシトリデカン-1-イル)(ビス(2-ヒドロキシエチル))メチルアンモニウムヨージドの合成は、通常、複数のステップを伴います。一般的な方法の1つは、パーフルオロアルキル鎖の調製から始まり、その後ヒドロキシ基で官能基化されます。

工業生産方法

工業的な環境では、この化合物の生産には、大規模なフッ素化プロセス、続いて精密な官能基化ステップが関与する可能性があります。特殊な反応器と制御された環境の使用により、最終製品の純度と一貫性が確保されます。

化学反応の分析

反応の種類

(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-ヘニコサフルオロ-2-ヒドロキシトリデカン-1-イル)(ビス(2-ヒドロキシエチル))メチルアンモニウムヨージドは、さまざまな化学反応を起こす可能性があり、次のような反応があります。

酸化: ヒドロキシ基は、カルボニル化合物に変換するために酸化できます。

還元: この化合物は、官能基を修飾するために還元できます。

置換: ヨウ化物イオンは、他の求核剤と置換できます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、アジ化ナトリウムなどの求核剤が含まれます。反応条件は、通常、望ましくない副反応を防ぐために、制御された温度と不活性雰囲気を伴います。

主な生成物

これらの反応から生成される主な生成物は、使用された特定の試薬と条件によって異なります。たとえば、酸化はケトンまたはアルデヒドを生成する可能性があり、一方、置換反応はさまざまな官能基を持つさまざまな誘導体を生成する可能性があります。

科学研究アプリケーション

化学

化学では、この化合物は、両親媒性であるため、界面活性剤や乳化剤として使用されます。また、他のフッ素化化合物の合成や、さまざまな有機反応における試薬としても使用されます。

生物学

生物学的研究では、(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-ヘニコサフルオロ-2-ヒドロキシトリデカン-1-イル)(ビス(2-ヒドロキシエチル))メチルアンモニウムヨージドは、細胞膜と脂質二重層の研究に使用されます。そのユニークな特性により、膜力学と機能を理解するのに役立つ方法で生物膜と相互作用できます。

医学

医学では、この化合物は薬物送達システムに潜在的な用途があります。安定なエマルジョンを形成し、生物膜と相互作用する能力は、疎水性薬物を体内の特定の標的に送達するための候補となります。

工業

工業的には、この化合物は、高耐薬品性と安定性を必要とするコーティング、潤滑剤、その他の材料の生産に使用されます。そのフッ素化特性により、溶媒やその他の過酷な化学物質に対する優れた耐性を提供します。

科学的研究の応用

Chemistry

In chemistry, this compound is used as a surfactant and emulsifier due to its amphiphilic nature. It is also employed in the synthesis of other fluorinated compounds and as a reagent in various organic reactions.

Biology

In biological research, (4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Henicosafluoro-2-hydroxytridecan-1-yl)(bis(2-hydroxyethyl))methylammonium iodide is used in the study of cell membranes and lipid bilayers. Its unique properties allow it to interact with biological membranes in ways that can be useful for understanding membrane dynamics and function.

Medicine

In medicine, this compound has potential applications in drug delivery systems. Its ability to form stable emulsions and interact with biological membranes makes it a candidate for delivering hydrophobic drugs to specific targets within the body.

Industry

Industrially, this compound is used in the production of coatings, lubricants, and other materials that require high chemical resistance and stability. Its fluorinated nature provides excellent resistance to solvents and other harsh chemicals.

作用機序

(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-ヘニコサフルオロ-2-ヒドロキシトリデカン-1-イル)(ビス(2-ヒドロキシエチル))メチルアンモニウムヨージドが効果を発揮するメカニズムは、主にその両親媒性構造に関連しています。長いパーフルオロアルキル鎖は疎水性環境と相互作用し、ヒドロキシ基とアンモニウム基は親水性環境と相互作用します。この二重の相互作用により、化合物はエマルジョンを安定化し、生物膜と相互作用できます。関与する分子標的と経路には、脂質二重層と膜タンパク質が含まれ、ここで化合物は膜の流動性と透過性を変化させる可能性があります。

類似の化合物との比較

類似の化合物

- 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-ヘプタデカフルオロウンデシルヨージド

- 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-ヘプタデカフルオロウンデシルアミン

独自性

類似の化合物と比較して、(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-ヘニコサフルオロ-2-ヒドロキシトリデカン-1-イル)(ビス(2-ヒドロキシエチル))メチルアンモニウムヨージドは、ヒドロキシ基とアンモニウム基の組み合わせによりユニークです。この組み合わせにより、さまざまな用途で追加の機能と汎用性が提供され、研究と産業の両方の設定における界面活性剤、乳化剤、試薬としてより効果的になります。

類似化合物との比較

Similar Compounds

- 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyl iodide

- 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecylamine

Uniqueness

Compared to similar compounds, (4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Henicosafluoro-2-hydroxytridecan-1-yl)(bis(2-hydroxyethyl))methylammonium iodide is unique due to its combination of hydroxy and ammonium groups. This combination provides additional functionality and versatility in various applications, making it more effective as a surfactant, emulsifier, and reagent in both research and industrial settings.

特性

CAS番号 |

93776-17-1 |

|---|---|

分子式 |

C18H19F21INO3 |

分子量 |

823.2 g/mol |

IUPAC名 |

(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-henicosafluoro-2-hydroxytridecyl)-bis(2-hydroxyethyl)-methylazanium;iodide |

InChI |

InChI=1S/C18H19F21NO3.HI/c1-40(2-4-41,3-5-42)7-8(43)6-9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)15(31,32)16(33,34)17(35,36)18(37,38)39;/h8,41-43H,2-7H2,1H3;1H/q+1;/p-1 |

InChIキー |

MUAOZRGEITXUSH-UHFFFAOYSA-M |

正規SMILES |

C[N+](CCO)(CCO)CC(CC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.[I-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。